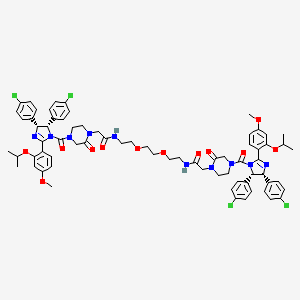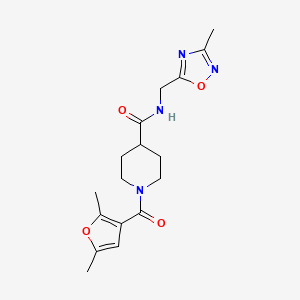
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of benzamides and has been found to have potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. This may lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the production of certain cytokines that are involved in inflammation. In addition, it has been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is the lack of knowledge about its exact mechanism of action, which may hinder its development as a drug.
Direcciones Futuras
There are several future directions for the research and development of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This may lead to the development of more potent and selective compounds. Another direction is to study its efficacy in animal models of cancer and inflammatory diseases. This may provide valuable information for the development of clinical trials. Finally, more research is needed to determine the potential side effects of this compound and its safety profile in humans.
Métodos De Síntesis
The synthesis of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide involves the reaction of 3-chloro-4-fluoro-5-nitrobenzoic acid with 1-cyanocyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide has potential applications in the field of medicinal chemistry. It has been found to have activity against certain types of cancer cells, such as breast cancer and lung cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3/c14-9-5-8(6-10(11(9)15)18(20)21)12(19)17-13(7-16)3-1-2-4-13/h5-6H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPKYXXURFNKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C(=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2424448.png)
![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)
![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)



![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)


![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)

![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/no-structure.png)
